Methyl 4-chloro-N-cyanobenzene-1-carboximidate
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Overview
Description
Benzenecarboximidic acid, 4-chloro-N-cyano-, methyl ester is an organic compound with the molecular formula C9H7ClN2O2 It is characterized by the presence of a benzenecarboximidic acid core substituted with a chlorine atom at the 4-position, a cyano group, and a methyl ester functional group
Preparation Methods
The synthesis of Benzenecarboximidic acid, 4-chloro-N-cyano-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzonitrile and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Benzenecarboximidic acid, 4-chloro-N-cyano-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.
Scientific Research Applications
Benzenecarboximidic acid, 4-chloro-N-cyano-, methyl ester finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenecarboximidic acid, 4-chloro-N-cyano-, methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzenecarboximidic acid, 4-chloro-N-cyano-, methyl ester can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as benzenecarboximidic acid, 4-chloro-, methyl ester and benzenecarboximidic acid, 4-cyano-, methyl ester share structural similarities but differ in the presence of specific substituents.
Properties
CAS No. |
102423-20-1 |
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Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
methyl 4-chloro-N-cyanobenzenecarboximidate |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9(12-6-11)7-2-4-8(10)5-3-7/h2-5H,1H3 |
InChI Key |
NLJFJAWIYCJIBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC#N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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